molecular formula C11H17NO6 B2943269 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid CAS No. 2241129-80-4

1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid

Cat. No.: B2943269
CAS No.: 2241129-80-4
M. Wt: 259.258
InChI Key: OGMUHTKXSDCIBN-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid is a cyclobutane derivative featuring a strained four-membered ring with two carboxylic acid groups at positions 1 and 3, and a tert-butoxy carbonyl (Boc)-protected amino group at position 1. The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions for downstream functionalization . This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the cyclobutane ring’s strain and the polarity of its functional groups. Synthesis routes often involve multi-step reactions, such as condensation of protected intermediates followed by hydrolysis, as seen in analogous cyclobutane systems .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMUHTKXSDCIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid generally involves multi-step organic reactions starting from basic precursors. A common synthetic route includes the cyclobutane ring formation, followed by the introduction of tert-butoxycarbonyl (Boc) group and amino functionality. Precise conditions, such as temperature, pH, and catalysts, are crucial for achieving desired yields and purity.

Industrial Production Methods: : In industrial settings, the production of this compound may involve optimized large-scale reactions, focusing on cost-effectiveness and efficiency. Batch or continuous flow processes are utilized to ensure consistent quality. Advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: : 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The oxidation reactions can potentially modify the cyclobutane ring or the functional groups attached.

  • Reduction: : Reduction reactions may target the Boc group, leading to deprotection and exposing the amino group.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structural components.

Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, such as temperature control and the use of solvents.

Major Products Formed: : Depending on the reactions, major products can range from modified cyclobutane derivatives to completely deprotected amino acids, offering various functionalities for further applications.

Scientific Research Applications

Chemistry: : In chemistry, the compound is often used as a precursor or intermediate for more complex molecules, aiding in the synthesis of pharmaceuticals or advanced materials.

Biology: : In biological research, 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can be used to study enzyme mechanisms or as a building block for peptides and proteins.

Medicine: : Medically, it may serve as a template for designing drugs or therapeutic agents, owing to its potential bioactivity and ability to interact with biological targets.

Industry: : In industrial applications, the compound can contribute to the development of novel materials or chemicals, enhancing product performance and efficiency.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid exerts its effects involves interactions with specific enzymes or receptors. It can modulate biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and related cyclobutane derivatives:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid C₁₃H₁₉NO₇ Boc-amino, 1,3-dicarboxylic acids Potential for metal coordination, drug delivery
Cyclobutane-1,3-dicarboxylic acid (QM-7226) C₆H₈O₄ 1,3-dicarboxylic acids High acidity; used in polymer synthesis
1-Boc-amino cyclobutanecarboxylic acid methyl ester (YC-1399) C₁₂H₂₁NO₄ Boc-amino, methyl ester Esterification site for derivatization
Cyclobutane-1,1-dicarboxylic acid C₆H₈O₄ 1,1-dicarboxylic acids Distinct spatial arrangement; higher ring strain
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ tert-butoxy, carboxylic acid Enhanced solubility in organic solvents

Physicochemical Properties

  • Solubility: The Boc-amino group in the target compound increases hydrophobicity compared to cyclobutane-1,3-dicarboxylic acid, which is highly polar and water-soluble. Conversely, 3-(tert-butoxy)cyclobutane-1-carboxylic acid exhibits intermediate solubility due to its ether group .
  • Acidity: The 1,3-dicarboxylic acid groups in the target compound and QM-7226 have lower pKa values (~3–4) than monocarboxylic analogs like YC-1399, enabling stronger acid-base interactions .

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid (CAS RN: 1234176-74-9) is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO4. The compound features a cyclobutane ring with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) amino group, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H19NO4
Molecular Weight229.28 g/mol
LogP-0.02
Polar Surface Area125 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of cyclobutane compounds can inhibit tumor growth by interfering with cell proliferation pathways. The specific mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Some studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclobutane dicarboxylic acids and tested their efficacy against human cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Effects

A comparative study evaluated the antimicrobial efficacy of cyclobutane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with the tert-butoxycarbonyl group exhibited enhanced activity compared to their non-modified counterparts, highlighting the importance of structural modifications in improving biological activity .

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